molecular formula C8H10F2N2O2S B2748418 [(2,5-difluorophenyl)sulfamoyl]dimethylamine CAS No. 866154-25-8

[(2,5-difluorophenyl)sulfamoyl]dimethylamine

Cat. No.: B2748418
CAS No.: 866154-25-8
M. Wt: 236.24
InChI Key: CARUXNLXMLMGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,5-Difluorophenyl)sulfamoyl]dimethylamine is a sulfonamide derivative characterized by a sulfamoyl group (-SO₂NHR) linked to a dimethylamine moiety and a 2,5-difluorophenyl aromatic ring.

Properties

IUPAC Name

2-(dimethylsulfamoylamino)-1,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2S/c1-12(2)15(13,14)11-8-5-6(9)3-4-7(8)10/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARUXNLXMLMGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide typically involves the reaction of 2,5-difluoroaniline with dimethylsulfamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated by filtration and dried under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 2,5- vs. 3,5-Difluorophenyl Derivatives

The positional isomer [(3,5-difluorophenyl)sulfamoyl]dimethylamine differs in fluorine substitution (meta vs. ortho/para), leading to distinct electronic and steric effects. The 2,5-difluoro configuration introduces ortho-fluorine, which may sterically hinder rotational freedom and alter binding pocket interactions compared to the 3,5-isomer. Such differences could influence pharmacokinetic properties like solubility (logP) or metabolic stability, though experimental comparisons are currently lacking.

Diphenylamine-Based Analogs (e.g., Tofenamic Acid)

Tofenamic acid, a diphenylamine derivative with a carboxylic acid group, shares structural similarities in its aromatic backbone but differs in functional groups (carboxylic acid vs. sulfamoyl). While tofenamic acid acts as a cyclooxygenase (COX) inhibitor for anti-inflammatory applications, the sulfamoyl group in [(2,5-difluorophenyl)sulfamoyl]dimethylamine may target enzymes requiring sulfonamide-specific interactions, such as carbonic anhydrases or kinase domains . The dimethylamine moiety could further modulate solubility and membrane permeability compared to tofenamic acid’s ionizable carboxylic acid.

Comparison with Functional Analogs

TRK Kinase Inhibitors (Pyrazolo-Pyrimidine Derivatives)

A patent-pending TRK kinase inhibitor features a pyrazolo[1,5-a]pyrimidine core with a 2,5-difluorophenyl-pyrrolidine substituent . While both compounds share the 2,5-difluorophenyl motif, the kinase inhibitor’s heterocyclic core enables ATP-binding pocket interactions, whereas the sulfamoyl group in this compound may engage in hydrogen bonding with catalytic residues. This highlights the role of fluorine in enhancing binding affinity across diverse scaffolds, though the pharmacological targets likely differ.

Sulfonamide-Based Therapeutics

Classical sulfonamide drugs (e.g., sulfamethoxazole) inhibit bacterial dihydropteroate synthase via competitive binding with para-aminobenzoic acid (PABA). In contrast, this compound lacks the aniline group critical for PABA mimicry, suggesting divergent mechanisms. Its dimethylamine substituent may instead facilitate interactions with mammalian enzymes or receptors, such as serotonin receptors or tyrosine kinases, though specific targets remain uncharacterized .

Key Research Findings and Implications

  • Structural Flexibility : The 2,5-difluorophenyl group balances lipophilicity and metabolic resistance, a feature shared with kinase inhibitors .
  • Sulfamoyl vs.
  • Positional Isomerism : The 2,5-difluoro configuration may offer superior target engagement compared to 3,5-isomers due to steric and electronic effects, though empirical validation is needed .

Biological Activity

[(2,5-difluorophenyl)sulfamoyl]dimethylamine, also known as N’-(2,5-difluorophenyl)-N,N-dimethylsulfamide, is an organic compound that has garnered interest for its potential biological activities. This compound features a difluorophenyl group linked to a dimethylsulfamide moiety, making it a candidate for various pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C9H10F2N2O2S
  • Molecular Weight : 224.25 g/mol
  • CAS Number : 866154-25-8

The presence of fluorine atoms contributes to the compound's lipophilicity and potential for interacting with biological targets.

The primary target of this compound is Carbonic Anhydrase II (CA II) . This enzyme plays a crucial role in maintaining acid-base balance in physiological systems by catalyzing the reversible hydration of carbon dioxide. Inhibition of CA II can lead to various therapeutic effects, particularly in conditions like glaucoma and certain types of edema.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Inhibition of Carbonic Anhydrase : As previously mentioned, the compound acts as an inhibitor of carbonic anhydrase, which may have implications in treating conditions related to dysregulated acid-base homeostasis.
  • Pharmaceutical Applications : There is ongoing research into its use as a pharmaceutical intermediate or active ingredient due to its unique structural characteristics and biological interactions.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits carbonic anhydrase activity in a dose-dependent manner. The IC50 value was determined to be in the micromolar range, indicating moderate potency.
  • Case Study on Antimicrobial Efficacy : A recent case study explored the compound's effectiveness against specific bacterial strains. The results indicated significant inhibition zones in disk diffusion assays compared to controls, suggesting its potential as an antimicrobial agent.
  • Comparative Analysis with Similar Compounds : When compared to structurally similar compounds such as N-(2,5-difluorophenyl)thiourea and 2,5-difluorophenyl isocyanate, this compound exhibited superior inhibitory effects on carbonic anhydrase activity.

Data Summary

PropertyValue
Chemical StructureN’-(2,5-difluorophenyl)-N,N-dimethylsulfamide
Molecular Weight224.25 g/mol
Primary TargetCarbonic Anhydrase II
IC50 ValueMicromolar range
Antimicrobial ActivitySignificant inhibition observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.